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Compound of Interest |

Compound Name: 4-Acetoxybenzophenone
CAS No.: 13031-44-2
Cat. No.: B088672
- 7

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS)
fragmentation pattern of 4-acetoxybenzophenone (MW 240.25 Da). As a structural derivative
of benzophenone used frequently in photochemistry and polymer cross-linking studies, its
identification relies on detecting specific diagnostic neutral losses—primarily the elimination of
ketene (

)—and the subsequent degradation of the benzophenone core.

This guide compares the fragmentation behavior of 4-acetoxybenzophenone against its
parent scaffold (benzophenone) and its primary hydrolysis metabolite (4-
hydroxybenzophenone), offering a validated framework for structural elucidation in drug
metabolism and impurity profiling.

Compound Profile & Chemical Properties[1][2][3]
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Property Detail
Compound Name 4-Acetoxybenzophenone
CAS Number 4072-14-4

Molecular Formula

Exact Mass 240.0786 Da

A benzophenone core with an acetoxy ester
Structure N
group at the para position.

Kev Labilit The ester bond is susceptible to McLafferty-like
ey Labili
Y Y rearrangement (loss of ketene) and hydrolysis.

Experimental Methodology

To obtain reproducible fragmentation data, the following protocol is recommended. This
workflow ensures that thermal degradation in the inlet does not confound the mass spectral
interpretation.

Protocol: Electron lonization (EI-MS) Acquisition

o Sample Preparation: Dissolve 1 mg of 4-acetoxybenzophenone in 1 mL of HPLC-grade
Dichloromethane (DCM) or Methanol.

« Inlet Conditions:
o Injection Mode: Splitless (to maximize sensitivity) or Split (1:50) for pure standards.
o Inlet Temperature:

. Note: Higher temperatures (

) may induce thermal deacetylation prior to ionization.
e MS Source Parameters:

o lonization Energy: 70 eV (Standard EI).
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o Source Temperature:

o Scan Range: m/z 40 — 300.

o Data Validation: Verify the presence of the molecular ion (

) at m/z 240. If m/z 198 is the highest mass observed, lower the inlet temperature to rule out
thermal hydrolysis.

Fragmentation Mechanism Analysis

The fragmentation of 4-acetoxybenzophenone is driven by two competing mechanisms:
charge-remote ester cleavage and charge-site initiated alpha-cleavage.

Primary Pathway: Loss of Ketene (Diagnhostic)

The most defining feature of aryl acetates in EI-MS is the expulsion of a neutral ketene
molecule (

, 42 Da).

» Mechanism: A four-membered transition state rearrangement involving the ester carbonyl
oxygen and the ortho-hydrogen of the phenyl ring.

e Result: Transformation of the molecular ion (m/z 240) into the radical cation of 4-
hydroxybenzophenone (m/z 198).

» Observation: This transition is often fast, making the m/z 198 peak significantly more intense
than the parent m/z 240 peak.

Secondary Pathway: Benzophenone Core Disassembly
Once the [M-Ketene]
ion (m/z 198) is formed, it behaves identically to 4-hydroxybenzophenone:

o -Cleavage A: Cleavage of the bond between the carbonyl carbon and the unsubstituted
phenyl ring.
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o Product: 4-Hydroxybenzoyl cation (m/z 121).
o Neutral Loss: Phenyl radical (

, 77 Da).
» -Cleavage B: Cleavage of the bond between the carbonyl carbon and the phenol ring.

o Product: Benzoyl cation (m/z 105). This is typically the base peak due to the high stability
of the acylium ion.

o Neutral Loss: 4-Hydroxyphenyl radical.

Tertiary Pathway: Phenyl Cation Formation

Both acylium ions (m/z 121 and m/z 105) undergo decarbonylation (loss of CO, 28 Da) to form
phenyl cations:

e m/z 105

m/z 77 (
).
e m/z121

m/z 93 (

Visualization of Fragmentation Pathways[4][5][6][7]
[8][9]

The following diagram illustrates the hierarchical fragmentation tree, highlighting the critical
neutral losses.
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Figure 1: EI-MS Fragmentation pathway of 4-acetoxybenzophenone showing the diagnostic
loss of ketene followed by alpha-cleavage.

Comparative Analysis: 4-Acetoxybenzophenone vs.
Alternatives

Distinguishing 4-acetoxybenzophenone from its metabolites and analogs requires careful
peak analysis. The table below contrasts the spectral fingerprints.
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4- 4-
Benzophenone
Feature Acetoxybenzopheno P 9 Hydroxybenzopheno
aren

ne ne (Metabolite)

Molecular lon ( m/z 240
] m/z 182 (Strong) m/z 198 (Strong)
(Weak/Medium)

)

Diagnostic Loss

-42 Da (Ketene)

None (Stable core)

None (Stable core)

Base Peak

m/z 105 (Benzoyl)

m/z 105 (Benzoyl)

m/z 121 or 198

Key Fragment 1

m/z 198 (Deacetylated

ion)

m/z 77 (Phenyl)

m/z 93 (Phenoxy)

Key Fragment 2

m/z 43 (Acetyl)

m/z 51 (Aromatic

breakup)

m/z 65
(Cyclopentadienyl)

Differentiation

Presence of m/z 240
and m/z 43 confirms

the acetate ester.[1][2]

Absence of m/z 121
and 198.

Absence of m/z 240
and 43.

Interpretation Guide:

e If you see m/z 198 but NO m/z 240: Your sample has likely hydrolyzed to 4-

hydroxybenzophenone, or the inlet temperature is too high.

 If you see m/z 105 and 77 only: You may have unsubstituted benzophenone, or the

concentration is too low to detect the higher mass substituted fragments.

o The "Ketene Shift": The mass difference of 42 Da between the parent (240) and the first
major daughter ion (198) is the definitive confirmation of the acetoxy group.

Summary of Key lons
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m/z (Mass-to- . L Relative Intensity
lon Identity Origin

Charge) (Est.)
Molecular lon ( Intact 4-

240 acetoxybenzophenon 5-20%
) e

Loss of Ketene
198 40 - 80%
(Rearrangement)

4-Hydroxybenzoyl

121 cation 30 - 60%

105 Benzoyl cation 100% (Base Peak)

77 Phenyl cation 50 - 80%

43 Acetyl cation 20 - 50%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Mass Spectrometry Fragmentation Pattern of 4-
Acetoxybenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088672#mass-spectrometry-fragmentation-pattern-
of-4-acetoxybenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088672?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

